3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-21-23-24-22-20(13-8-14-25(21)22)30(27,28)26(18-10-5-4-6-11-18)16-17-9-7-12-19(15-17)29-2/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHWYXOWYHSRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The [1,2,4]triazolo[4,3-a]pyridine class is a subset of the larger triazole class of compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Biological Activity
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety and a sulfonamide group, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and structure:
- Molecular Formula : C18H20N4O2S
- IUPAC Name : 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Anticancer Activity : Research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and cell cycle arrest mechanisms .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity due to the presence of the sulfonamide moiety, which has been historically associated with antibacterial effects.
Anticancer Activity
A study highlighted the compound's efficacy against several cancer cell lines. The mechanism involves:
- Inducing apoptosis through caspase activation.
- Inhibiting tumor growth by targeting specific signaling pathways related to cell proliferation .
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth. The sulfonamide group enhances its interaction with bacterial dihydropteroate synthase, leading to bacteriostatic effects. In vitro studies indicated significant activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that derivatives containing triazole rings exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Triazole Derivatives :
- Antimicrobial Evaluation :
Data Tables
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. For instance, a series of sulfonamides were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM against this parasite . This suggests that modifications to the triazole structure can enhance antimalarial efficacy.
Antifungal Activity
In addition to its antimalarial properties, the compound has shown promise in antifungal applications. A study synthesized various pyridine-sulfonamide derivatives and tested them against Candida species. Many derivatives demonstrated greater efficacy than fluconazole (a common antifungal), with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . The presence of the triazole ring appears to contribute to enhanced antifungal activity.
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Structural and Physical Data of Selected Analogues
| Compound Name | R<sup>1</sup> (Position 3) | R<sup>2</sup> (N-Substituent) | R<sup>3</sup> (Benzyl Substituent) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3-Ethyl-N-(3-methoxybenzyl)-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (Target) | Ethyl | Phenyl | 3-Methoxy | Not reported | ~457.5<sup>†</sup> |
| N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) | H | 3,5-Difluorophenyl | 3-Chloro | 160–162 | 434.8 |
| N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) | Methyl | 3,5-Dimethylphenyl | 4-Methoxy | 168–169 | 447.5 |
| N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) | H | H | 3,5-Difluorophenyl<sup>‡</sup> | 184–186 | 310.3 |
<sup>†</sup>Calculated based on substituent contributions; <sup>‡</sup>Mono-substituted sulfonamide.
Key Observations:
Position 3 Substituents: The target compound’s ethyl group (vs.
N-Substituents : The phenyl group on the sulfonamide nitrogen in the target compound introduces steric bulk compared to smaller groups (e.g., 3,5-difluorophenyl in 8a), which may influence receptor binding .
Benzyl Substituents : The 3-methoxy group (meta position) in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., 3-chloro in 8a) that may enhance electrophilic interactions .
Spectroscopic and Analytical Data
- 1H-NMR : The target compound’s ethyl group (3-CH2CH3) would show a triplet (~1.3 ppm) and quartet (~2.5 ppm), while the 3-methoxybenzyl group would exhibit a singlet at ~3.7 ppm (OCH3) and aromatic protons at 6.7–7.5 ppm .
- LC/MS : Expected [M+H]<sup>+</sup> at m/z ~457.5, consistent with ethyl and methoxybenzyl substitutions .
Preparation Methods
Cyclocondensation of Hydrazino-Pyridine Derivatives
The triazolo ring system is constructed via a [3 + 2] cycloaddition between 3-ethyl-1H-1,2,4-triazole and 8-chloropyridine derivatives. Key steps include:
- Hydrazine Formation : 2-Hydrazino-5-nitropyridine is prepared by treating 2-aminopyridine with hydrazine hydrate under reflux.
- Cyclization : The hydrazino intermediate reacts with 3-ethyl-1H-1,2,4-triazole in dichloromethane/methanol (3:1) using scandium triflate (0.2 equiv) as a catalyst. The mixture is stirred at room temperature for 20 hours, yielding the triazolo-pyridine scaffold.
Optimization Insights :
- Catalyst Screening : Scandium triflate outperforms Brønsted acids (e.g., HClO₄) in minimizing side reactions (yield: 71% vs. 45%).
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require neutralization with HCl post-reaction to isolate products.
Installation of the Sulfonamide Moiety
Sulfonation of the Pyridine Ring
The 8-position of the triazolo-pyridine core is sulfonated using chlorosulfonic acid under controlled conditions:
Coupling with N-[(3-Methoxyphenyl)methyl]Aniline
The sulfonyl chloride reacts with N-[(3-methoxyphenyl)methyl]aniline via nucleophilic aromatic substitution:
- Amine Preparation : N-[(3-Methoxyphenyl)methyl]aniline is synthesized by reductive amination of 3-methoxybenzaldehyde with aniline using sodium cyanoborohydride in methanol.
- Coupling Reaction : The sulfonyl chloride (1.0 equiv) and amine (1.2 equiv) are combined in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours, affording the target sulfonamide.
Table 1: Key Reaction Parameters for Sulfonamide Formation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Base | Triethylamine | 78 |
| Temperature (°C) | 25 | 78 |
| Reaction Time (h) | 12 | 78 |
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined protocol involves simultaneous cyclization and sulfonamide installation:
- Reactants : 2-Hydrazino-5-nitropyridine, 3-ethyl-1H-1,2,4-triazole, and N-[(3-methoxyphenyl)methyl]aniline sulfonyl chloride.
- Conditions : Scandium triflate (0.2 equiv) in DCM/MeOH (3:1) at 50°C for 24 hours.
Advantages :
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography:
Spectroscopic Validation
- ¹H NMR : Key signals include δ 2.34 ppm (SCH₃), 7.22–7.86 ppm (aromatic protons), and 11.92 ppm (NH₂).
- IR : Peaks at 2209 cm⁻¹ (CN) and 1687 cm⁻¹ (C=O) confirm functional groups.
Challenges and Optimization
Byproduct Formation
Q & A
Q. What synthetic methodologies are optimal for preparing 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves reacting a substituted 2-hydrazinylpyridine sulfonamide with methyl ortho-propionate under reflux conditions. Key steps include:
- Hydrazine intermediate preparation : React 2-hydrazinylpyridine with substituted aldehydes (e.g., 3-methoxybenzaldehyde derivatives) in ethanol with acetic acid catalysis, yielding hydrazones .
- Cyclization : Use sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours to form the triazolo[4,3-a]pyridine core, achieving yields >70% .
- Characterization : Confirm purity via -NMR (e.g., δ 1.28 ppm for ethyl CH, δ 3.66 ppm for methoxy OCH) and elemental analysis (e.g., C 54.20%, N 16.86%) .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- Spectroscopic techniques : -NMR to confirm substituent integration (e.g., ethyl, methoxy, and aromatic protons) and -NMR for carbonyl/heterocyclic carbons .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] 334.1556 vs. observed 334.1553) .
- Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., triazole-pyridine fusion) .
Advanced Research Questions
Q. What strategies can resolve contradictions in substituent effects on bioactivity?
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing 3-ethyl with methyl or propyl) to assess impact on target binding. For example, 3-methyl derivatives showed reduced antimalarial activity compared to ethyl analogs .
- 3D-QSAR modeling : Use computational tools to map electrostatic/hydrophobic fields around substituents. A study on herbicidal triazolopyridines identified bulky substituents at position 3 as critical for activity .
- Crystallographic analysis : Compare ligand-receptor binding modes (e.g., PfATP4 for antimalarial activity) to explain divergent results .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA)?
- In vitro target engagement assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., Plasmodium falciparum ATPase PfATP4) .
- Gene knockout studies : Compare compound efficacy in wild-type vs. PfATP4-mutant parasites to confirm target specificity .
- Metabolic profiling : Track -labeled compound uptake in pathogens using LC-MS to identify downstream pathways affected .
Q. What methodologies optimize stability and solubility for in vivo studies?
- Physicochemical profiling : Measure logP (e.g., via shake-flask method) and solubility in PBS/DMSO. Ethyl and methoxy groups enhance lipophilicity but may reduce aqueous solubility .
- Salt formation : Test hydrochloride or mesylate salts to improve bioavailability.
- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting bioactivity data across studies?
- Meta-analysis : Aggregate data from independent studies (e.g., antimalarial IC values) and apply statistical tests (ANOVA) to identify outliers .
- Dose-response refinement : Re-test compounds at standardized concentrations (e.g., 0.1–100 µM) under uniform assay conditions (e.g., 72-hour Plasmodium cultures) .
- Cross-species validation : Compare activity in human vs. rodent pathogen models to assess translational relevance .
Q. What advanced techniques characterize electronic effects of substituents?
- DFT calculations : Compute HOMO/LUMO energies to predict electron-withdrawing/donating effects. For example, methoxy groups increase electron density at the triazole ring, enhancing π-π stacking .
- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) to correlate substituents with conjugation changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
